4-({4-[(2,5-Dichlorophenyl)sulfonyl]piperazin-1-yl}sulfonyl)-2,1,3-benzothiadiazole
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Overview
Description
4-({4-[(2,5-Dichlorophenyl)sulfonyl]piperazin-1-yl}sulfonyl)-2,1,3-benzothiadiazole is a complex organic compound that belongs to the class of sulfonamide derivatives. These compounds are known for their wide range of biological activities, including antiviral, antifungal, and antibacterial properties . The structure of this compound includes a benzothiadiazole core, which is a heterocyclic compound containing sulfur and nitrogen atoms, and a piperazine ring substituted with a dichlorophenylsulfonyl group .
Preparation Methods
The synthesis of 4-({4-[(2,5-Dichlorophenyl)sulfonyl]piperazin-1-yl}sulfonyl)-2,1,3-benzothiadiazole typically involves multiple steps. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form the benzothiadiazole core . The intermediate product is then converted into a sulfonyl chloride, which undergoes nucleophilic substitution with piperazine to yield the final compound . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
4-({4-[(2,5-Dichlorophenyl)sulfonyl]piperazin-1-yl}sulfonyl)-2,1,3-benzothiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiols or sulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl groups can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-({4-[(2,5-Dichlorophenyl)sulfonyl]piperazin-1-yl}sulfonyl)-2,1,3-benzothiadiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 4-({4-[(2,5-Dichlorophenyl)sulfonyl]piperazin-1-yl}sulfonyl)-2,1,3-benzothiadiazole involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate and thus reducing intraocular pressure in glaucoma patients . The compound’s antiviral activity is attributed to its ability to interfere with viral replication processes, although the exact molecular pathways are still under investigation .
Comparison with Similar Compounds
Similar compounds to 4-({4-[(2,5-Dichlorophenyl)sulfonyl]piperazin-1-yl}sulfonyl)-2,1,3-benzothiadiazole include other sulfonamide derivatives and benzothiadiazole-based compounds. Some examples are:
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Known for its antiviral activity.
4-(7,7-Dimethyl-4-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-2-yl)morpholine: Exhibits antiviral properties and is structurally similar due to the presence of piperazine and sulfonyl groups. The uniqueness of this compound lies in its specific combination of functional groups, which confer a distinct set of biological activities and chemical reactivity.
Properties
Molecular Formula |
C16H14Cl2N4O4S3 |
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Molecular Weight |
493.4 g/mol |
IUPAC Name |
4-[4-(2,5-dichlorophenyl)sulfonylpiperazin-1-yl]sulfonyl-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C16H14Cl2N4O4S3/c17-11-4-5-12(18)15(10-11)29(25,26)22-8-6-21(7-9-22)28(23,24)14-3-1-2-13-16(14)20-27-19-13/h1-5,10H,6-9H2 |
InChI Key |
XHKUJARUPPPBFV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1S(=O)(=O)C2=CC=CC3=NSN=C32)S(=O)(=O)C4=C(C=CC(=C4)Cl)Cl |
Origin of Product |
United States |
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